4-(2-FLUOROPHENYL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
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Overview
Description
4-(2-Fluorophenyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-ylhydrosulfide is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a fluorophenyl group, a pyrazinyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-ylhydrosulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.
Attachment of the Pyrazinyl Group: The pyrazinyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a pyrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Fluorophenyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and other therapeutic applications.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluorophenyl)-5-(2-pyrazinyl)-4H-1,2,4-triazole
- 4-(2-Fluorophenyl)-5-(2-pyrazinyl)-4H-1,2,4-thiadiazole
Uniqueness
4-(2-Fluorophenyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to the presence of the hydrosulfide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
4-(2-fluorophenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN5S/c13-8-3-1-2-4-10(8)18-11(16-17-12(18)19)9-7-14-5-6-15-9/h1-7H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDHOXDKVZXPGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NNC2=S)C3=NC=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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